4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride is a chemical compound that features a boron-containing dioxaborolane ring attached to an indoline structure
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis reactions, particularly in cross-coupling reactions .
Mode of Action
Compounds containing a tetramethyl-1,3,2-dioxaborolane group are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane group can form a bond with a carbon atom in another molecule, typically in the presence of a transition metal catalyst .
Biochemical Pathways
The compound’s potential role in borylation reactions suggests it could influence pathways involving the synthesis of complex organic molecules .
Result of Action
Its potential role in borylation reactions suggests it could contribute to the formation of new carbon-boron bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature in a cool and dark place . It is also noted to be air sensitive , indicating that exposure to air could potentially affect its reactivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride typically involves the reaction of indoline with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boronates.
Substitution: The indoline ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Boronic acids.
Reduction: Boronates.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride is unique due to its indoline structure, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in certain organic synthesis reactions where other similar compounds might not be as effective .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12;/h5-7,16H,8-9H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARHJAYVUHGJGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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